molecular formula C10H12O3 B1682625 2,3-Dihydroxy-5-isopropylcyclohepta-2,4,6-trienone CAS No. 4356-35-8

2,3-Dihydroxy-5-isopropylcyclohepta-2,4,6-trienone

Cat. No.: B1682625
CAS No.: 4356-35-8
M. Wt: 180.2 g/mol
InChI Key: HVGNSPLLPQWYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroxy-5-isopropylcyclohepta-2,4,6-trienone is an organic compound with the molecular formula C10H12O3. This compound is known for its unique structure, which includes a cycloheptatrienone ring substituted with hydroxyl groups and an isopropyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxy-5-isopropylcyclohepta-2,4,6-trienone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cycloheptatrienone derivatives, which are subjected to hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide. The reaction conditions often require specific temperatures and pH levels to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxy-5-isopropylcyclohepta-2,4,6-trienone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2,3-diketocyclohepta-2,4,6-trienone.

    Reduction: Formation of 2,3-dihydroxy-5-isopropylcycloheptane.

    Substitution: Formation of 2,3-dihydroxy-5-halocyclohepta-2,4,6-trienone.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antiviral and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxy-5-isopropylcyclohepta-2,4,6-trienone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, thereby modulating their activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

  • 2,3-Dihydroxy-5-methylcyclohepta-2,4,6-trienone
  • 2,3-Dihydroxy-5-ethylcyclohepta-2,4,6-trienone
  • 2,3-Dihydroxy-5-propylcyclohepta-2,4,6-trienone

Uniqueness: 2,3-Dihydroxy-5-isopropylcyclohepta-2,4,6-trienone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group differentiates it from other similar compounds, potentially enhancing its biological activity and making it a valuable compound for further research and applications.

Properties

IUPAC Name

2,3-dihydroxy-6-propan-2-ylcyclohepta-2,4,6-trien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6(2)7-3-4-8(11)10(13)9(12)5-7/h3-6H,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGNSPLLPQWYGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)C(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195876
Record name 2,4,6-Cycloheptatrien-1-one, 2,7-dihydroxy-4-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4356-35-8
Record name beta-Thujaplicinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004356358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC18806
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18806
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6-Cycloheptatrien-1-one, 2,7-dihydroxy-4-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-THUJAPLICINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW241P2H16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydroxy-5-isopropylcyclohepta-2,4,6-trienone
Reactant of Route 2
2,3-Dihydroxy-5-isopropylcyclohepta-2,4,6-trienone
Reactant of Route 3
2,3-Dihydroxy-5-isopropylcyclohepta-2,4,6-trienone
Reactant of Route 4
Reactant of Route 4
2,3-Dihydroxy-5-isopropylcyclohepta-2,4,6-trienone
Reactant of Route 5
2,3-Dihydroxy-5-isopropylcyclohepta-2,4,6-trienone
Reactant of Route 6
2,3-Dihydroxy-5-isopropylcyclohepta-2,4,6-trienone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.